molecular formula C39H54O6 B1588121 3-beta-O-(trans-p-Coumaroyl)maslinic acid CAS No. 35482-91-8

3-beta-O-(trans-p-Coumaroyl)maslinic acid

Cat. No.: B1588121
CAS No.: 35482-91-8
M. Wt: 618.8 g/mol
InChI Key: KWLOAKAXMOYBRK-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-beta-O-(trans-p-Coumaroyl)maslinic acid has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The primary targets of 3-beta-O-(trans-p-Coumaroyl)maslinic acid are DNA polymerase B and Gram-positive bacteria and yeasts . DNA polymerase B is an essential enzyme involved in DNA replication and repair, while Gram-positive bacteria and yeasts are common microorganisms that can cause infections.

Mode of Action

This compound: interacts with its targets by inhibiting the activity of DNA polymerase B , thereby interfering with DNA replication and repair. It also exhibits antimicrobial activity against Gram-positive bacteria and yeasts , which may involve disrupting the integrity of their cell walls or inhibiting essential metabolic processes.

Biochemical Pathways

The action of This compound affects the DNA replication pathway by inhibiting DNA polymerase B . This can lead to the disruption of DNA synthesis and repair, potentially causing cell cycle arrest and apoptosis in cancer cells.

Pharmacokinetics

The ADME properties of This compound These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of This compound ’s action include the inhibition of DNA replication and repair in cells due to the inhibition of DNA polymerase B . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells. Its antimicrobial activity results in the inhibition of growth and proliferation of Gram-positive bacteria and yeasts .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or lipids, can influence its absorption and distribution within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-beta-O-(trans-p-Coumaroyl)maslinic acid typically involves the esterification of maslinic acid with trans-p-coumaric acid. The reaction is usually carried out under mild conditions using catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction proceeds at room temperature and is followed by purification steps such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve the extraction of maslinic acid from natural sources, followed by chemical modification to attach the trans-p-coumaroyl group. This process can be optimized for large-scale production by using efficient extraction techniques and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-beta-O-(trans-p-Coumaroyl)maslinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)26(27(39)22-34)13-14-30-36(5)23-28(41)32(35(3,4)29(36)16-17-38(30,37)7)45-31(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,27-30,32,40-41H,14,16-23H2,1-7H3,(H,43,44)/b15-10+/t27-,28+,29-,30+,32-,36-,37+,38+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLOAKAXMOYBRK-DBNVPYPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285902
Record name 3β-O-(trans-p-Coumaroyl)maslinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35482-91-8
Record name 3β-O-(trans-p-Coumaroyl)maslinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35482-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3β-O-(trans-p-Coumaroyl)maslinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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